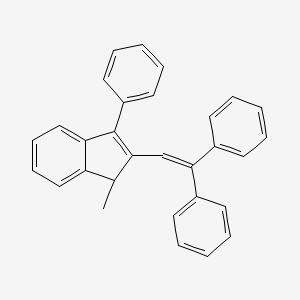
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester is an organic compound with the molecular formula C14H15Cl2NO6 and a molecular weight of 364.178 . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of three carboxylic acid groups and two chlorine atoms attached to the pyridine ring .
Analyse Chemischer Reaktionen
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biomolecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester can be compared with other pyridinetricarboxylic acid derivatives, such as:
- 2,3,4-Pyridinetricarboxylic acid
- 2,3,5-Pyridinetricarboxylic acid
- Berberonic acid (2,4,5-Pyridinetricarboxylic acid)
- Collidinic acid (2,4,6-Pyridinetricarboxylic acid)
- 3,4,5-Pyridinetricarboxylic acid
The uniqueness of this compound lies in the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties compared to its isomers .
Eigenschaften
CAS-Nummer |
674283-37-5 |
|---|---|
Molekularformel |
C14H15Cl2NO6 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
triethyl 4,5-dichloropyridine-2,3,6-tricarboxylate |
InChI |
InChI=1S/C14H15Cl2NO6/c1-4-21-12(18)7-8(15)9(16)11(14(20)23-6-3)17-10(7)13(19)22-5-2/h4-6H2,1-3H3 |
InChI-Schlüssel |
KVQAPFSCWANPCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(N=C1C(=O)OCC)C(=O)OCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
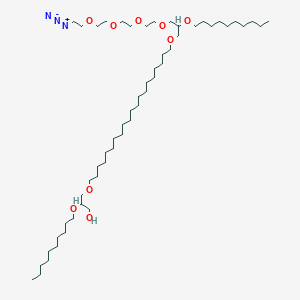
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)

![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)
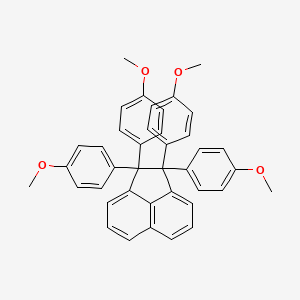
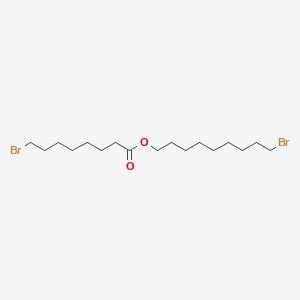
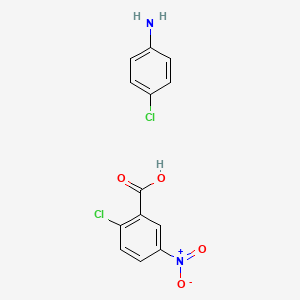
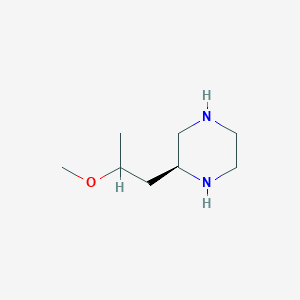
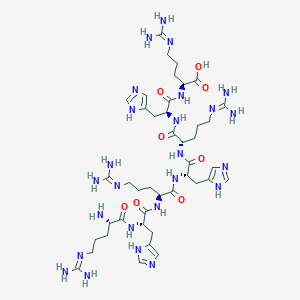
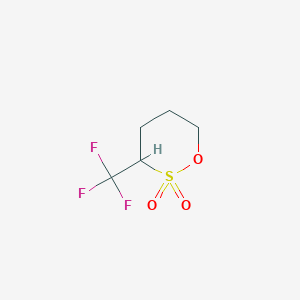
![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
